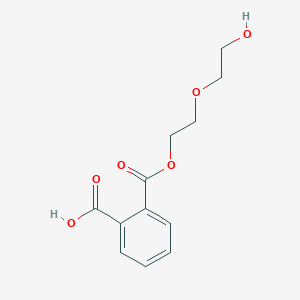

2-(2-Hydroxyethoxy)ethyl hydrogen phthalate

Description

Chemical Name: 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate CAS No.: 2202-98-4 Molecular Formula: C₁₂H₁₄O₆ Molecular Weight: 254.24 g/mol Synonyms: Diethylene glycol monophthalate, 1-(2-(2-Hydroxyethoxy)ethyl) 1,2-benzenedicarboxylate .

This compound is a monoester derivative of phthalic acid with a hydroxyethoxy-ethyl substituent. It is characterized by a polar hydroxyl group (-OH) in its ethylene glycol chain, distinguishing it from fully esterified phthalates. Its physical properties include a density of 1.315 g/cm³, boiling point of 436°C, and flash point of 167.5°C . It is primarily used as a reference standard in analytical chemistry for phthalate detection .

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxycarbonyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c13-5-6-17-7-8-18-12(16)10-4-2-1-3-9(10)11(14)15/h1-4,13H,5-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGWAXWYTXWSOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883808 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-(2-hydroxyethoxy)ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2202-98-4 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-(2-hydroxyethoxy)ethyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2202-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-(2-hydroxyethoxy)ethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002202984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-(2-hydroxyethoxy)ethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-(2-hydroxyethoxy)ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxyethoxy)ethyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate typically involves the esterification of phthalic anhydride with diethylene glycol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)ethyl hydrogen phthalate undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Hydrolysis: Undergoes hydrolysis in the presence of water and an acid or base to yield phthalic acid and diethylene glycol.

Oxidation: Can be oxidized to form phthalic acid derivatives.

Common Reagents and Conditions

Esterification: Sulfuric acid as a catalyst, heating to 100-150°C.

Hydrolysis: Acidic or basic conditions, room temperature to 100°C.

Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Major Products Formed

Esterification: Various esters depending on the alcohol used.

Hydrolysis: Phthalic acid and diethylene glycol.

Oxidation: Phthalic acid derivatives.

Scientific Research Applications

2-(2-Hydroxyethoxy)ethyl hydrogen phthalate is utilized in several scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Investigated for its potential therapeutic applications and its effects on human health.

Industry: Used in the production of plasticizers, resins, and coatings

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It affects the hypothalamic-pituitary-gonadal axis, leading to alterations in hormone levels and potentially causing neurological and reproductive disorders .

Comparison with Similar Compounds

Bis(2-ethoxyethyl) Phthalate

- CAS No.: 117-82-8

- Molecular Formula : C₁₄H₁₈O₆

- Molecular Weight : 282.29 g/mol

- Key Differences :

Di(2-ethylhexyl) Phthalate (DEHP)

- CAS No.: 117-81-7

- Molecular Formula : C₂₄H₃₈O₄

- Molecular Weight : 390.56 g/mol

- Key Differences: Branched alkyl chains (2-ethylhexyl groups) enhance plasticizing efficiency and reduce water solubility.

2-Hydroxyethyl Hydrogen Phthalate

Bis[2-(2-ethoxyethoxy)ethyl] Phthalate

- CAS No.: Not explicitly listed (referenced as a technical standard).

- Molecular Formula : C₂₀H₃₀O₈ (estimated)

- Key Differences: Contains extended ethoxyethoxy chains, increasing molecular flexibility and solubility in non-polar solvents. Commonly detected in environmental samples due to its persistence .

Structural and Functional Analysis

Substituent Effects

Toxicity and Regulatory Status

- DEHP: Restricted under REACH and Proposition 65 due to carcinogenic and developmental risks .

- This compound: No significant toxicity data available; regulatory status remains undefined .

Data Tables

Research Findings and Gaps

Biological Activity

2-(2-Hydroxyethoxy)ethyl hydrogen phthalate (CAS No. 2202-98-4) is an organic compound that belongs to the phthalate family, which are esters of phthalic acid. This compound has garnered interest due to its potential biological activities, including its interactions with various biomolecules and its implications in toxicology and pharmacology.

- Molecular Formula: C12H14O5

- Molecular Weight: 238.24 g/mol

- Density: 1.64 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, including proteins and nucleic acids. The hydroxyl group in its structure can form hydrogen bonds, enhancing its affinity for biological targets, while the phthalate moiety may contribute to hydrophobic interactions. These interactions can modulate enzymatic activities and influence cellular signaling pathways.

Cytotoxicity

Research indicates that this compound exhibits varying degrees of cytotoxicity depending on concentration and exposure duration. In studies involving cell lines such as RAW 264.7 macrophages, treatments with this compound showed a significant reduction in cell viability at higher concentrations (10 and 100 µg/mL), suggesting a dose-dependent cytotoxic effect.

Anti-inflammatory Properties

Preliminary findings suggest that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is crucial as excessive cytokine production is associated with various inflammatory disorders.

Interaction with Biomolecules

The compound's interaction with biomolecules has been studied through various assays, including enzyme-linked immunosorbent assays (ELISA) and MTT assays. These studies indicate that this compound can modulate the activity of specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.

Study 1: Cytotoxic Effects on RAW 264.7 Cells

In a controlled laboratory setting, RAW 264.7 cells were treated with varying concentrations of this compound for 24 hours. The results indicated:

- 1 µg/mL: No significant cytotoxicity.

- 10 µg/mL: Cell viability decreased by approximately 31%.

- 100 µg/mL: Cell viability decreased by approximately 16%.

These results suggest that while low concentrations may be safe, higher concentrations can lead to significant cell death.

Study 2: Inhibition of Pro-inflammatory Cytokines

In another study focusing on inflammation, the treatment of LPS-stimulated RAW 264.7 cells with this compound resulted in:

- A notable decrease in TNF-α production by approximately 35% at a concentration of 1 µg/mL.

- Reduced levels of IL-6 and CCL2, indicating a broad anti-inflammatory effect.

Data Table: Summary of Biological Activities

| Activity Type | Concentration (µg/mL) | Observed Effect |

|---|---|---|

| Cytotoxicity | 1 | No significant effect |

| 10 | Decreased viability by ~31% | |

| 100 | Decreased viability by ~16% | |

| Anti-inflammatory (TNF-α) | 1 | Decreased production by ~35% |

| Inhibition of IL-6 and CCL2 |

Q & A

Q. What are the recommended synthetic routes and characterization methods for 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate?

Methodological Answer: Synthesis typically involves esterification of phthalic anhydride with 2-(2-hydroxyethoxy)ethanol under acidic catalysis. Key steps include:

- Reaction Conditions : Use stoichiometric phthalic anhydride and alcohol in toluene, with catalytic sulfuric acid (0.5–1.0 mol%) at 110–130°C for 4–6 hours .

- Purification : Post-reaction neutralization with NaHCO₃, followed by solvent evaporation and recrystallization in ethanol/water mixtures.

- Characterization : Confirm structure via FT-IR (C=O stretch at ~1720 cm⁻¹, ester C-O at ~1250 cm⁻¹) and ¹H NMR (phthalate aromatic protons at δ 7.5–8.1 ppm, ethoxy protons at δ 3.6–4.3 ppm) .

Q. How can researchers ensure accurate quantification of this compound in environmental or biological matrices?

Methodological Answer:

- GC-MS : Derivatize the compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility. Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas and monitor ions at m/z 149 (phthalate fragment) and 221 (ethoxy fragment) .

- HPLC-UV : Employ a C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min, detecting at 254 nm. Calibrate with standards prepared in methanol .

- Quality Control : Include matrix spikes and duplicates to address variability (e.g., ±48% RSD observed in bis(2-ethylhexyl) phthalate analyses) .

Q. What factors influence the hydrolytic stability of this compound under aqueous conditions?

Methodological Answer: Stability depends on pH, temperature, and ionic strength:

- Acidic/alkaline hydrolysis : Degrades via ester cleavage. At pH 2 (HCl), half-life is ~72 hours at 25°C; at pH 12 (NaOH), half-life drops to <24 hours .

- Thermal Stability : Decomposes above 150°C, forming phthalic acid and ethylene glycol derivatives. Monitor via TGA/DSC .

- Mitigation : Store in anhydrous solvents (e.g., THF) at 4°C to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data for phthalate derivatives like this compound?

Methodological Answer: Common discrepancies arise from:

- Matrix Effects : Co-eluting compounds in GC-MS (e.g., cyclosiloxanes in ethyl acetate extracts) can interfere. Use selective ion monitoring (SIM) and blank corrections .

- Isomerization : Check for positional isomers (e.g., ortho vs. para substitution) via high-resolution MS (HRMS) or 2D NMR .

- Calibration Linearity : Validate linear ranges (e.g., 0.1–100 µg/mL) and use internal standards (e.g., deuterated phthalates) to improve accuracy .

Q. What metabolic pathways and toxicological mechanisms are associated with this compound exposure?

Methodological Answer:

- Metabolism : Likely hydrolyzed to phthalic acid and 2-(2-hydroxyethoxy)ethanol in vivo, similar to DEHP (di(2-ethylhexyl) phthalate). Monitor urinary metabolites via LC-MS/MS .

- Toxicity Mechanisms : Potential endocrine disruption via PPAR-γ receptor binding. Assess using in vitro reporter gene assays (e.g., transfected HEK293 cells) .

- Oxidative Stress : Measure lipid peroxidation (MDA levels) and antioxidant enzymes (SOD, CAT) in exposed cell lines .

Q. What are the degradation products and environmental persistence of this compound?

Methodological Answer:

- Photodegradation : Under UV (254 nm), forms 2-(2-hydroxyethoxy)ethanol and phthalic anhydride. Use HPLC-PDA to track degradation kinetics .

- Biodegradation : Aerobic bacteria (e.g., Pseudomonas spp.) metabolize the compound to CO₂ and H₂O. Conduct OECD 301F tests to assess 28-day mineralization rates .

- Persistence : Half-life in soil is ~30–60 days (low bioaccumulation potential; log Kow ~2.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.